molecular formula C25H34O6 B1238069 Progesterone-11-Alpha-Ol-Hemisuccinate

Progesterone-11-Alpha-Ol-Hemisuccinate

Cat. No.: B1238069
M. Wt: 430.5 g/mol
InChI Key: JBBNFGYRYNBDIH-DBGGZKJISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE undergoes various chemical reactions, including:

Scientific Research Applications

PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE has several scientific research applications:

Comparison with Similar Compounds

PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

4-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20+,23+,24-,25+/m0/s1

InChI Key

JBBNFGYRYNBDIH-DBGGZKJISA-N

SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C

Synonyms

11 alpha-hemisuccinyl-progesterone
11 alpha-hydroxy-4-pregnene-3,20-dione-11-hemisuccinate
11alpha-hydroxyprogesterone hemisuccinate
progesterone 11-hemisuccinate
progesterone 11-hemisuccinate, (11alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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